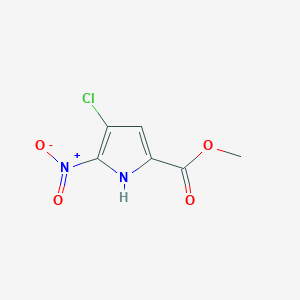
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrole derivatives like “Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” often involves the Paal-Knorr pyrrole synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . The synthesis of N-substituted pyrroles can be achieved via the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” is likely to be similar to that of its analogs such as Methyl 4-nitro-1H-pyrrole-2-carboxylate . The molecular formula of the latter is C6H6N2O4 .Applications De Recherche Scientifique
Building Blocks for Heterocyclic Compounds
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate serves as a versatile precursor for synthesizing various heterocyclic compounds, including 7-azaindole derivatives. These derivatives are synthesized through nucleophilic displacement reactions, highlighting the compound's utility in constructing complex heterocyclic frameworks which are essential in pharmaceuticals and agrochemicals (Figueroa‐Pérez et al., 2006).
Synthesis of Hydroporphyrins
Another significant application is in the synthesis of hydroporphyrins, a class of molecules with importance in photodynamic therapy and as synthetic chlorophyll analogs. A refined synthesis approach from pyrrole-2-carboxaldehyde demonstrates the compound's role in streamlining the production of these biologically relevant molecules, showcasing its value in medicinal chemistry and materials science (Ptaszek et al., 2005).
Polar [3+2] Cycloaddition Reactions
The compound also finds applications in cycloaddition reactions, serving as a building block for pyrrolidine derivatives through polar [3+2] cycloaddition. This process is crucial for creating molecules with potential use in medicine, such as drugs, and in industry, for example, as dyes or agrochemical substances, demonstrating the compound's versatility in organic synthesis (Żmigrodzka et al., 2022).
Electron Spin Relaxation Studies
Furthermore, derivatives of Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate have been explored in the context of electron spin relaxation studies for DEER distance measurement at room temperature. This highlights its application in the field of biophysics and structural biology, where accurate distance measurements at the molecular level are crucial (Huang et al., 2016).
Organocatalysts for Transesterification
Additionally, related pyrrole derivatives are investigated as organocatalysts for transesterification reactions, demonstrating the compound's utility in facilitating chemical transformations with relevance in the synthesis of biodiesel and other ester-based compounds (Ishihara et al., 2008).
Propriétés
IUPAC Name |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBTZGZPWAUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2741048.png)
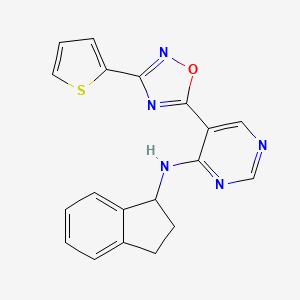
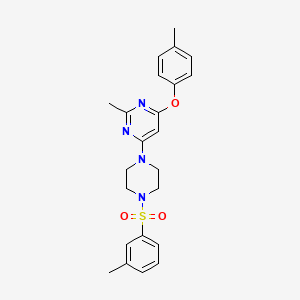


![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)
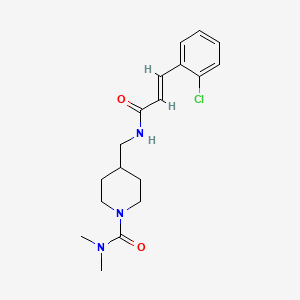
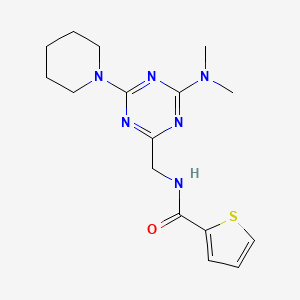
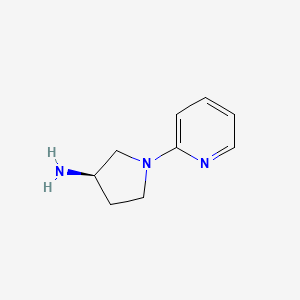
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)
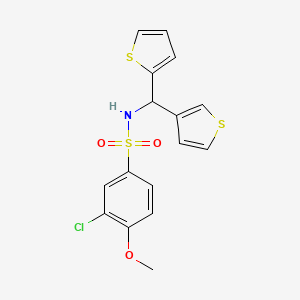
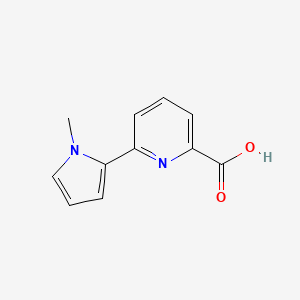
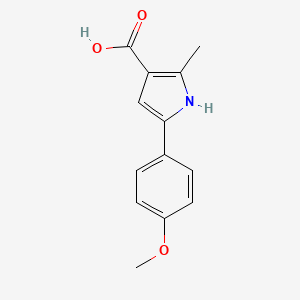
![Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2741071.png)